molecular formula C14H6N2O8S2-2 B1237142 Dithionitrobenzoic acid

Dithionitrobenzoic acid

Cat. No. B1237142
M. Wt: 394.3 g/mol
InChI Key: KIUMMUBSPKGMOY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

A standard reagent for the determination of reactive sulfhydryl groups by absorbance measurements. It is used primarily for the determination of sulfhydryl and disulfide groups in proteins. The color produced is due to the formation of a thio anion, 3-carboxyl-4-nitrothiophenolate.

Scientific Research Applications

Reactive Oxidative Radicals Generation

Dithionitrobenzoic acid (DTNB) demonstrates potential as a source of oxidizing radicals in oxic soils, useful in organic pollutant remediation. This process involves the transformation of benzoic acid into para-hydroxybenzoic acid, serving as an indicator of oxidative radical production. The effectiveness of this method varies with dithionite concentration, soil dosage, temperature, and pH, suggesting DTNB's utility in advanced oxidation remediation (Ibrahim et al., 2021).

Enzyme Assays

DTNB, also known as Ellman's reagent, is widely used for thiol quantification in enzyme assays. Its utility extends to various enzymes, like acetyl and butyrylcholinesterase. Recent advancements have led to fluorescent or chemiluminescent thiol probes, offering more practicality for enzyme assays, especially in high-throughput drug screening programs (Maeda et al., 2005).

Optical Sensing of Biothiols

The development of optical sensors using DTNB-modified gold nanoparticles (DTNB-Au-NP) enables the selective determination of biothiols from biological samples and pharmaceuticals. This sensor's design allows for the measurement of absorbance changes associated with the reaction between biothiols and DTNB, showcasing DTNB's role in enhancing biothiol detection sensitivity (Güçlü et al., 2013).

Nanosized Zero-Valent Iron Particles Production

DTNB is employed in the production of nanoscale zero-valent iron (nZVI) particles, useful for environmental remediation. The dithionite method provides advantages over conventional methods, such as using less expensive reducing agents and avoiding the production of explosive hydrogen gas. This method also demonstrates effectiveness in degrading pollutants like trichloroethylene (Sun et al., 2008).

Trace Metal Ion Detection

DTNB-modified gold nanoparticles facilitate the selective detection of trace metal ions like Cr3+ in aqueous solutions. This method leverages the ion-templated chelation process, causing a measurable change in the extinction spectrum of the nanoparticles, highlighting DTNB's utility in trace metal ion sensing (Dang et al., 2009).

Cancer Treatment Research

DTNB is utilized in identifying L-methionase producing bacterial strains, an enzyme with potential application against various types of cancers. L-Methionase limits methionine in cancer cells, leading to apoptosis. It also plays a role in gene activation and inactivation due to its impact on methylation. This enzyme's role in cancer cell nutrition and growth highlights its therapeutic potential (Sharma et al., 2014).

properties

Product Name

Dithionitrobenzoic acid

Molecular Formula

C14H6N2O8S2-2

Molecular Weight

394.3 g/mol

IUPAC Name

5-[(3-carboxylato-4-nitrophenyl)disulfanyl]-2-nitrobenzoate

InChI

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)/p-2

InChI Key

KIUMMUBSPKGMOY-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-])C(=O)[O-])[N+](=O)[O-]

synonyms

5,5'-Dithiobis(2-nitrobenzoic Acid)
5,5'-Dithiobis(nitrobenzoate)
Acid, Dithionitrobenzoic
Dithionitrobenzoic Acid
DTNB
Ellman Reagent
Ellman's Reagent
Ellmans Reagent
Reagent, Ellman's

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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